1-(2-Isopropylphenyl)guanidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-(2-propan-2-ylphenyl)guanidine |
InChI |
InChI=1S/C10H15N3/c1-7(2)8-5-3-4-6-9(8)13-10(11)12/h3-7H,1-2H3,(H4,11,12,13) |
InChI Key |
XHKGMLGDCKSMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=C(N)N |
Origin of Product |
United States |
Synthesis and Physicochemical Properties of 1 2 Isopropylphenyl Guanidine
Another viable synthetic approach is the addition of 2-isopropylaniline (B1208494) to a carbodiimide (B86325), a reaction that can be catalyzed by various metal complexes. nih.gov The general scheme for the synthesis from 2-isopropylaniline and cyanamide (B42294) is presented below:
Figure 1: Plausible synthesis of 1-(2-Isopropylphenyl)guanidine from 2-isopropylaniline and cyanamide.
The physicochemical properties of this compound, while not experimentally determined in published literature, can be predicted based on its structure. These predicted properties are valuable for anticipating its behavior in various chemical and biological systems.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₅N₃ |
| Molecular Weight | 177.25 g/mol |
| pKa (of conjugate acid) | ~11-12 |
| logP | ~2.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
Table 1: Predicted Physicochemical Properties of this compound. These values are estimations based on computational models and comparison with similar structures.
Spectroscopic Profile of 1 2 Isopropylphenyl Guanidine
The structural elucidation of 1-(2-isopropylphenyl)guanidine would rely on standard spectroscopic techniques. The expected spectroscopic data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), aromatic protons on the phenyl ring, and exchangeable protons of the guanidine (B92328) NH and NH₂ groups. |
| ¹³C NMR | Resonances for the isopropyl carbons, aromatic carbons (with distinct signals for substituted and unsubstituted positions), and a characteristic downfield signal for the guanidinyl carbon. |
| IR Spectroscopy | Characteristic N-H stretching vibrations in the 3200-3500 cm⁻¹ region, C=N stretching around 1650 cm⁻¹, and bands corresponding to the aromatic ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 177, along with fragmentation patterns corresponding to the loss of the isopropyl group and other fragments of the molecule. |
Table 2: Predicted Spectroscopic Data for this compound. The exact chemical shifts and peak positions would require experimental verification.
Coordination Chemistry of 1 2 Isopropylphenyl Guanidine As a Ligand
Ligand Properties of Guanidines and Guanidinates
Guanidines, with their characteristic Y-shaped CN₃ core, and their anionic guanidinate forms, are recognized for their exceptional electronic and steric flexibility as ligands. at.uaresearchgate.net These properties are fundamental to their ability to form stable complexes with a diverse range of metals across the periodic table. mdpi.combohrium.com
Upon deprotonation, the resulting guanidinate anion exhibits significant electronic flexibility, largely due to the delocalization of the negative charge across the three nitrogen atoms of the N-C-N framework. mdpi.comnih.gov This charge delocalization is a key feature that stabilizes the resulting metal complexes. nih.gov The central carbon atom of the guanidinate core is typically sp²-hybridized, leading to a planar CN₃ unit. at.ua This planarity facilitates the delocalization of π-electrons throughout the N-C-N system, resulting in C-N bond lengths that are intermediate between single and double bonds. at.ua This electronic adaptability allows guanidinato ligands to effectively stabilize metal centers in various oxidation states. nih.gov
The electronic properties of the guanidinate ligand can be further influenced by the nature of the substituents on the nitrogen atoms. rsc.org In the case of 1-(2-isopropylphenyl)guanidine, the electron-donating or withdrawing nature of the isopropylphenyl group will subtly modulate the electron density on the nitrogen atoms, thereby influencing the donor strength of the ligand.
The substituents on the nitrogen atoms of a guanidine (B92328) ligand play a crucial role in dictating the steric environment around the metal center. researchgate.net Bulky substituents can limit the number of ligands that can coordinate to a metal, influence the coordination geometry, and in some cases, prevent the formation of polymeric structures. nih.gov For this compound, the ortho-isopropyl group on the phenyl ring introduces significant steric hindrance in the vicinity of the coordinating nitrogen atom.
This steric bulk is expected to have a profound impact on the coordination geometry of its metal complexes. For instance, in complexes with bulky N-aryl substituents, such as the 2,6-diisopropylphenyl group, intramolecular metal-arene interactions have been observed, where the aryl ring itself coordinates to the metal center, providing additional electronic and steric stabilization. nih.govencyclopedia.pub The steric profile of a guanidinate ligand, particularly the presence of bulky groups on the nitrogen atoms, is a critical factor in determining whether a bridging or chelating coordination mode is favored. researchgate.net
Formation and Characterization of Metal Complexes
Metal complexes of guanidines are typically synthesized through the reaction of the neutral guanidine with a metal precursor, often involving deprotonation of the guanidine to form the anionic guanidinate ligand in situ. nih.govacs.org The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides precise information about the coordination modes and molecular structure.
Guanidine and guanidinate ligands can adopt several coordination modes, a versatility that contributes to their rich coordination chemistry. mdpi.comat.ua
Monodentate: Neutral guanidines typically coordinate to a metal center in a monodentate fashion through the imine nitrogen atom. at.uayoutube.com In some instances, even the anionic guanidinate ligand can adopt a monodentate coordination mode, particularly when significant steric crowding is present. mdpi.comnih.gov
Bidentate: The most common coordination mode for monoanionic guanidinates is as a bidentate chelating ligand, forming a stable four-membered ring with the metal center. mdpi.comnih.govrsc.org This chelating mode is prevalent in complexes with a wide range of transition metals. rsc.org
Bridging: Guanidinate ligands can also act as bridging ligands between two or more metal centers. at.uaresearchgate.net This mode is often observed in the formation of dimeric or polymeric structures. For example, in some copper(I) complexes, two guanidinate ligands bridge two metal centers to form an eight-membered metallacycle. at.ua The balance between chelating and bridging coordination is often influenced by the steric demands of the ligand substituents and the coordination preferences of the metal ion. researchgate.net
The coordination behavior of 1-(2-isopropylphenyl)guanidinate is expected to be dominated by the bidentate chelating mode, although the steric bulk of the isopropylphenyl group might also favor monodentate coordination or influence the structure of any bridging interactions.
The versatility of guanidinate ligands is demonstrated by their ability to form stable complexes with a wide variety of metals.
Main Group Metals: Guanidinates have been successfully used to stabilize complexes of main group elements, including lithium, aluminum, gallium, indium, and thallium. mdpi.comresearchgate.netrsc.orgupce.cz In the case of bulky lithium guanidinates, additional metal-arene interactions have been observed. mdpi.com Aluminum guanidinate complexes have been investigated for their catalytic activity. acs.org
Transition Metals: A vast number of transition metal complexes with guanidinate ligands have been reported. researchgate.net These include complexes of both early and late transition metals such as titanium, ruthenium, and platinum. rsc.org The electronic and steric tuneability of guanidinate ligands makes them valuable in the design of transition metal catalysts for various organic transformations. rsc.org For instance, rhodium complexes are known where the guanidinate ligand can act as a bridge between two metal centers. mdpi.com
Lanthanide Metals: Guanidinate ligands are also effective in coordinating to lanthanide metals. mdpi.comnih.gov The resulting complexes have potential applications in catalysis and as precursors for materials science. nih.gov The steric bulk of the guanidinate ligand is often crucial for stabilizing these large metal ions. nih.gov
The following table provides representative structural data for metal complexes with N-arylguanidinate ligands, which can serve as a proxy for complexes of 1-(2-isopropylphenyl)guanidinate.
| Metal | Ligand | Coordination Mode | M-N Bond Lengths (Å) | N-C-N Angle (°) | Reference |
| Co(II) | 1,2,3-triphenylguanidine | Monodentate | 2.013(5), 2.014(6) | - | at.ua |
| Pt(II) | HN=C(NEt₂)₂ | Monodentate | 2.006(9) | - | at.ua |
| Ti(IV) | [ (NPh)₂CNEt₂ ]⁻ | Bidentate | - | - | rsc.org |
| Ru(III) | [ (NPh)₂CNHPh ]⁻ | Bidentate (tris-chelate) | - | - | rsc.org |
| Pt(II) | [ (NPh)₂CNHPh ]⁻ | Bidentate (bis-chelate) | - | - | rsc.org |
| Li(I) | [ (2,6-iPr₂C₆H₃)NC(NCy₂)N(H)Ar ]⁻ | Bidentate with M-arene interaction | - | - | nih.gov |
| Ho(III) | [ nBuC(=NCy)(NCy)C(NCy)₂ ]⁻ | Bidentate | 2.327(3) - 2.354(3) | - | nih.gov |
Structure-Coordination Relationship in Guanidine-Metal Assemblies
The interplay between the structural features of the guanidine ligand and the resulting coordination environment of the metal is a central theme in the study of these complexes. The steric bulk of the substituents on the nitrogen atoms is a primary determinant of the coordination geometry. researchgate.net For example, the use of very bulky aryl groups, such as 2,6-diisopropylphenyl, can enforce a specific coordination number and geometry on the metal center, and can even lead to unusual coordination modes like the aforementioned metal-arene interactions. nih.govencyclopedia.pub
In the case of this compound, the single bulky aryl group on one of the nitrogen atoms creates an asymmetric steric profile. This asymmetry can lead to selective coordination behavior and potentially to the formation of chiral complexes. Computational studies on related asymmetrically substituted guanidinate complexes have suggested that electronic factors can sometimes prevail over steric factors in determining the preferred coordination site. nih.gov
The planarity of the CN₃ core in guanidinate ligands is a consistent structural feature that facilitates electron delocalization and contributes to the stability of the resulting complexes. at.ua The specific bond angles and lengths within the coordinated ligand can provide insights into the nature of the metal-ligand bonding and the degree of charge delocalization.
The table below presents typical C-N bond lengths observed in the CN₃ core of coordinated guanidine ligands, illustrating the delocalized nature of the bonding.
| Compound/Fragment | C-N Bond Type | Bond Length (Å) | Reference |
| Coordinated HNC(NEt₂)₂ | C=N (coordinated imine) | 1.32(1) | at.ua |
| Coordinated HNC(NEt₂)₂ | C-N (amine) | 1.35(2) - 1.36(1) | at.ua |
| Guanidinate dianion [C(NtBu)₃]²⁻ | C-N | avg. 1.379(7) | at.ua |
Guanidines as Organocatalysts
The organocatalytic activity of guanidines is primarily rooted in their strong Brønsted basicity and nucleophilic character. rsc.orgrsc.org These features allow for the activation of various substrates, facilitating a broad range of chemical reactions. rsc.org
Guanidines are recognized as some of the strongest neutral organic bases. researchgate.netjst.go.jp This high basicity is a consequence of the extensive delocalization of the positive charge in their protonated form, the guanidinium (B1211019) ion. This property allows them to deprotonate even weakly acidic substrates, generating reactive nucleophiles. For instance, aryl-substituted guanidines have been effectively used to catalyze Michael additions, Henry (nitroaldol) reactions, and aldol (B89426) reactions through the deprotonation of pronucleophiles. iranarze.irresearchgate.net
In addition to their role as Brønsted bases, the guanidine moiety itself can function as a powerful nucleophile. rsc.orgrsc.org The nitrogen atoms' lone pairs can directly engage in catalytic cycles by attacking electrophilic centers to form reactive intermediates. researchgate.net This dual catalytic capability enhances their efficiency in various synthetic transformations, including acyl transfer reactions, aldol reactions, and conjugate additions. rsc.orgrsc.org
Guanidinium salts, the protonated forms of guanidines, have emerged as highly effective phase-transfer catalysts. acs.orgnih.govresearchgate.net In phase-transfer catalysis, a reactant is transferred from one phase (typically aqueous) to another (typically organic) to facilitate a reaction. The lipophilic nature of the substituents on the guanidinium ion, combined with its charged core, enables the transport of anions across the phase boundary.
The efficiency of these catalysts is influenced by the aryl groups attached to the guanidine core, which can enhance lipophilicity and solubility in the organic phase. acs.orgnih.gov Chiral guanidinium salts have been successfully employed in asymmetric phase-transfer catalysis, achieving high enantioselectivity in reactions such as alkylations, Michael additions, and hydroxylations. acs.orgnih.govnih.gov For instance, N-sp2-hybridized guanidinium-type salts have shown remarkable efficiency in catalyzing Michael additions of tert-butyl glycinate-benzophenone Schiff bases to various α,β-unsaturated acceptors with high enantioselectivities. acs.orgnih.gov
| Catalyst Type | Reaction | Substrates | Key Features |
| Chiral Guanidinium Salts | Asymmetric Phase-Transfer Catalysis | Alkylations, Michael additions, hydroxylations | High enantioselectivity, broad substrate scope. acs.orgnih.govnih.gov |
| Pentanidium Salts | Michael Addition | tert-butyl glycinate-benzophenone Schiff bases and α,β-unsaturated acceptors | High enantioselectivities and applicability to preparative scale synthesis. acs.orgnih.gov |
| Bisguanidinium Salts | Ion-Pairing Catalysis | Enantioselective dihydroxylation and oxohydroxylation of α,β-unsaturated esters | Forms an ion pair with the reactive anion to direct its approach. acs.orgnih.gov |
Chiral Guanidines in Asymmetric Catalysis
The introduction of chirality into the guanidine framework has paved the way for significant advancements in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. rsc.orgnih.gov
Chiral arylguanidine derivatives have proven to be powerful catalysts for a multitude of enantioselective reactions. rsc.orgiranarze.ir These include Michael additions, Henry reactions, Mannich reactions, and Strecker reactions. iranarze.ir The chiral environment created by the catalyst directs the approach of the nucleophile to a specific face of the prochiral substrate, resulting in the preferential formation of one enantiomer.
For example, axially chiral guanidines with a binaphthyl backbone have demonstrated exceptional catalytic activity and enantioselectivity in the 1,4-addition of 1,3-dicarbonyl compounds to conjugated nitroalkenes. acs.org Similarly, chiral guanidines derived from amino acids have been used in Michael additions, although with varying degrees of success depending on the specific catalyst structure and reaction conditions. nih.gov
| Catalyst | Reaction | Substrates | Enantioselectivity (ee) |
| Axially Chiral Binaphthyl Guanidine | 1,4-Addition | 1,3-Dicarbonyl compounds and conjugated nitroalkenes | High |
| Amino Acid-Derived Guanidines | Michael Addition | 2-Hydroxy-1,4-naphthoquinone and β-nitrostyrene | Up to 56% |
| Chiral Guanidine Thiourea (B124793) | Henry Reaction | Not specified | Up to 93% |
The effective design of chiral guanidine catalysts hinges on several key principles. A rigid chiral scaffold is crucial for creating a well-defined and predictable stereochemical environment around the active site. acs.org The strategic placement of the basic nitrogen atoms relative to the chiral elements is paramount for achieving high levels of stereocontrol. researchgate.net
Furthermore, the electronic properties of the aryl substituents can be fine-tuned to modulate the catalyst's basicity and nucleophilicity, thereby influencing its activity. acs.org Bulky aryl groups can introduce steric hindrance that directs the trajectory of the reacting partners, enhancing enantioselectivity. A common and successful strategy involves the use of C2-symmetric backbones, which can simplify the transition state analysis by reducing the number of possible diastereomeric transition states. researchgate.net The introduction of an axially chiral binaphthyl backbone is a notable strategy to overcome the inherent planarity and symmetry of the guanidine core. acs.org
Cooperative Catalysis Involving Guanidine-Metal Complexes
The synergy between the unique properties of guanidines and the catalytic versatility of transition metals has given rise to highly effective cooperative catalytic systems. semanticscholar.orgfao.org In these systems, the guanidine can act as a ligand, influencing the metal center's properties, or as a co-catalyst, activating one of the reactants. chemrxiv.orgresearchgate.net
Guanidinate ligands, the deprotonated form of guanidines, are particularly adept at stabilizing various metal centers, leading to catalytically active complexes. researchgate.netrsc.org These complexes have been successfully applied in a range of reactions, including polymerization, cross-coupling, and hydrogenation. semanticscholar.orgresearchgate.net The cooperative effect between the guanidine ligand and the metal often results in enhanced catalytic performance compared to either component in isolation. semanticscholar.org For instance, dinuclear copper-bis(guanidine) complexes have been shown to catalyze the aldol reaction of acetone, a transformation driven by the cooperative effects between the two copper centers. semanticscholar.orgresearchgate.net Chiral guanidine-copper complexes have also been developed for asymmetric reactions, such as the azide-alkyne cycloaddition/[2+2] cascade reaction. nih.gov
| Metal | Guanidine Ligand Type | Reaction Type | Example Reaction |
| Copper | Bis(guanidine) | Aldol Reaction | Acetone self-condensation semanticscholar.orgresearchgate.net |
| Palladium | Monoguanidine | Cross-Coupling | Heck reaction researchgate.net |
| Platinum | Monoguanidine | Hydrosilylation | Hydrosilylation of vinylsilanes researchgate.net |
| Copper | Chiral Guanidine | Cascade Reaction | Asymmetric azide-alkyne cycloaddition/[2+2] nih.gov |
Conclusion
Classical and Contemporary Synthetic Routes to N,N'-Disubstituted Guanidines
The traditional toolbox for synthesizing N,N'-disubstituted guanidines, such as this compound, relies on the principle of guanylation, where an amine nucleophile is reacted with a suitable electrophilic partner. rsc.orgorganic-chemistry.org
Guanylation Reactions Utilizing Amines and Electrophilic Amidines
The most common approach to forming the guanidine core involves the addition of an amine to an electrophilic species that provides the central carbon atom. A variety of guanylating agents have been developed for this purpose. researchgate.net
Classical methods often employ reagents like cyanogen (B1215507) bromide, which reacts with amines to form cyanamides that can then be further reacted with another amine, though this method involves toxic reagents and can require harsh conditions. rsc.org A more prevalent strategy involves the reaction of amines with carbodiimides. rsc.orggoogle.com For instance, an aromatic amine can react with a disubstituted carbodiimide (B86325) under catalytic conditions to yield the corresponding trisubstituted guanidine. google.com
Another widely used class of reagents is derived from thiourea (B124793). Thioureas can be activated with thiophilic metal salts (like HgCl₂) or other coupling agents (such as Mukaiyama's reagent) to facilitate the addition of an amine. rsc.orgnih.gov S-methylisothioureas are common, stable intermediates that react with amines to release methanethiol (B179389) and form the desired guanidine. rsc.orgresearchgate.net This reaction proceeds through the displacement of a leaving group from an electrophilic amidine species by the amine nucleophile. researchgate.net Other established guanylating agents include pyrazole-1-carboximidamide and triflyl guanidines. rsc.org
A summary of common guanylating agents is presented below.
| Guanylating Agent Type | Example Reagent | General Reaction |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | R-NH₂ + R'-N=C=N-R' → Guanidine |
| Thio-derivatives | S-Methylisothiourea | R-NH₂ + Protected Isothiourea → Guanidine |
| Cyanamide-based | Cyanogen Bromide (BrCN) | R-NH₂ + BrCN → R-NH-CN + R'-NH₂ → Guanidine |
| Pyrazole-based | Pyrazole-1-carboxamidine | R-NH₂ + Pyrazole-C(=NH)NH₂ → Guanidine |
Application of Mitsunobu Conditions in Arylguanidine Synthesis
The Mitsunobu reaction is a powerful tool in organic synthesis that facilitates the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and azides, typically with inversion of stereochemistry. organic-chemistry.orgwikipedia.org The reaction is driven by a redox process involving a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
While not a direct guanylation of an amine, the Mitsunobu reaction can be ingeniously applied to the synthesis of guanidines by using a protected guanylating agent as the nucleophile. In one reported strategy, a polymer-bound bis(tert-butoxycarbonyl)thiopseudourea was reacted with an alcohol in the presence of triphenylphosphine and diisopropyl azodicarboxylate. sigmaaldrich.com This was followed by the addition of an amine to the activated intermediate, resulting in the formation of a protected, substituted guanidine. This approach allows for the incorporation of the guanidine moiety starting from an alcohol, expanding the range of accessible substrates. sigmaaldrich.com The general steps of a Mitsunobu reaction are outlined below. wikipedia.orgorganic-synthesis.com
Activation: The phosphine attacks the azodicarboxylate to form a betaine (B1666868) intermediate.
Proton Transfer: The acidic pronucleophile (pKa ≤ 15) protonates the betaine. wikipedia.orgorganic-synthesis.com
Oxyphosphonium Formation: The alcohol's oxygen atom attacks the activated phosphorus, forming an oxyphosphonium salt and displacing the hydrazine (B178648) byproduct.
Sₙ2 Displacement: The deprotonated nucleophile displaces the activated hydroxyl group in an Sₙ2 reaction, leading to the final product with inverted stereochemistry at the carbinol center. organic-chemistry.org
Expedient and Sustainable Synthetic Protocols for Arylguanidines
In response to the growing demand for environmentally benign chemical processes, significant effort has been directed toward developing more efficient and sustainable methods for guanidine synthesis. acs.org
One-Pot Synthesis Approaches for Diverse Guanidine Derivatives
One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several innovative one-pot protocols for guanidine synthesis have been developed.
NBS-Promoted Synthesis: A novel one-pot reaction utilizes an olefin, a cyanimide, an amine, and N-bromosuccinimide (NBS) to produce a variety of guanidine derivatives in good to excellent yields. organic-chemistry.orgacs.org This method proceeds through an electrophilic bromine-initiated cascade. acs.org
Electrochemical Synthesis: An electrochemical approach enables the synthesis of guanidines from isothiocyanates and amines in a single reaction vessel. rsc.org Conducted in aqueous media with sodium iodide (NaI) as both an electrolyte and mediator, this method features the in-situ generation of a thiourea followed by electrolytic guanylation, offering a cost-effective and environmentally friendly option. rsc.org
Isocyanide-Based Synthesis: A sequential one-pot method for creating N,N'-disubstituted guanidines involves the reaction of N-chlorophthalimide, isocyanides, and amines. This strategy provides access to diverse guanidines in high yields under mild conditions through novel N-phthaloylguanidine intermediates. rsc.org
| One-Pot Method | Key Reagents | Key Features |
| NBS-Promoted organic-chemistry.orgacs.org | Olefin, Cyanimide, Amine, NBS | High yields, good regioselectivity, forms cyclized products upon heating. |
| Electrochemical rsc.org | Isothiocyanate, Amine, NaI | Aqueous media, ambient temperature, step-economical, gram-scale feasible. |
| Isocyanide-Based rsc.org | N-chlorophthalimide, Isocyanide, Amine | Mild conditions, wide substrate scope, proceeds via N-phthaloylguanidines. |
Green Chemistry Principles in Guanidine Synthesis
Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. Several modern guanidine syntheses embody these principles.
The use of water as a solvent is a cornerstone of green chemistry. One method describes a microwave-assisted synthesis of substituted guanidines from thioureas and amines in water, significantly reducing the reliance on volatile organic solvents. jocpr.com Similarly, the electrochemical one-pot synthesis mentioned previously is performed in aqueous media, highlighting its green credentials. rsc.org
Organocatalysis, the use of small organic molecules to accelerate reactions, is another green approach. Guanidine hydrochloride itself has been employed as a recyclable, metal-free organocatalyst for multicomponent reactions, demonstrating the potential for sustainable catalytic cycles. rsc.orgtandfonline.com Photosynthesis has even been harnessed in engineered cyanobacteria to produce guanidine directly from CO₂, water, and a nitrogen source, representing an ultimate goal in sustainable chemical production. rsc.org
Derivatization Strategies for this compound Scaffolds
Derivatization is the process of chemically modifying a compound to produce a new compound with different properties, which is crucial for optimizing biological activity in drug discovery or for enhancing detectability in analytical chemistry. numberanalytics.comsigmaaldrich.com Once the core this compound scaffold is synthesized, it can be further functionalized.
A powerful strategy for derivatizing arylguanidine scaffolds involves modern cross-coupling reactions. For example, a protected 2-guanidinopyridine containing a halogen atom can serve as a versatile intermediate. nih.gov This key precursor can then undergo Suzuki-Miyaura cross-coupling reactions with a wide range of aryl or heteroaryl boronic acids to introduce diverse substituents onto the aromatic ring. nih.gov This convergent approach allows for the rapid generation of a library of analogs from a common intermediate.
For analytical purposes, the guanidine group itself can be derivatized to enhance its detection by methods like mass spectrometry or fluorescence. nih.gov
Guanidination with O-methylisourea: This technique can be used with isotopic labels to aid in the qualitative and quantitative characterization of protein mixtures and peptides by mass spectrometry. nih.gov
Benzoin (B196080) Derivatization: Guanidine can be reacted with benzoin to form a fluorescent product. This method has been adapted for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to allow for the selective and sensitive quantification of guanidine in complex environmental and biological samples. nih.gov
| Derivatization Strategy | Purpose | Method | Example Reagent |
| Scaffold Elaboration nih.gov | Create analogs for structure-activity relationship (SAR) studies | Palladium-catalyzed cross-coupling | Arylboronic Acids |
| Analytical Labeling nih.gov | Quantitative mass spectrometry | Isotopic labeling of lysine (B10760008) residues | ¹³C/¹⁵N₂-labeled O-methylisourea |
| Analytical Detection nih.gov | LC-MS/MS or fluorescence detection | Formation of a detectable adduct | Benzoin |
Tautomerism and Isomeric Forms of Substituted Guanidines
Guanidine derivatives, including this compound, can exist in different tautomeric and isomeric forms. This structural diversity arises from the arrangement of double bonds within the guanidine moiety and the spatial orientation of the substituents. rsc.org
Substituted guanidines can exist as amino and imino tautomers. The amino tautomer features the double bond within the ring system (endocyclic), while the imino tautomer has the double bond extending to an exocyclic nitrogen atom. rsc.org The stability and occurrence of these tautomers are significantly influenced by electronic effects, such as conjugation. rsc.org For instance, in systems where a double bond can participate in conjugation with endocyclic nitrogen atoms, the amino tautomer is generally stabilized. rsc.org Conversely, conjugation with exocyclic nitrogen atoms tends to stabilize the imino form. rsc.org In the case of (2,4,6-Trinitrophenyl)guanidine, the molecule adopts an endo [Ph–N=C(NH2)2] bond sequence, which is a specific imino tautomeric form, despite steric considerations that might favor the alternative exo tautomer. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can predict the relative stabilities of these tautomers, often showing significant energy differences between them. rsc.org
Aryl substituents play a critical role in dictating the predominant tautomeric form in the solid state. mdpi.com The electronic properties of the aryl group, along with intermolecular hydrogen bonding patterns within the crystal lattice, are key determinants. mdpi.com Studies on N,N'-substituted guanidines have shown that the nature of the substituent can cause a switch in the tautomeric structure. For example, guanidines substituted with anilines possessing a lower pKa (less basic) tend to crystallize in a different tautomeric form compared to those with more basic amine substituents. mdpi.com The steric bulk of the substituent also has a significant impact, with larger groups leading to more twisted molecular conformations. mdpi.com The presence of an isopropyl group, as in this compound, introduces steric hindrance and influences the reactivity of the adjacent nitrogen atom, which can disfavor certain tautomeric forms. nih.gov
Solid-State Structural Elucidation of Guanidine Derivatives
The precise three-dimensional arrangement of atoms in guanidine derivatives is determined through solid-state analytical techniques, primarily X-ray crystallography.
X-ray crystallography provides definitive evidence of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov For aryl-substituted guanidines, crystallographic studies reveal how substituents and crystal packing forces determine the final structure. mdpi.com For example, the crystal structure of (2,4,6-Trinitrophenyl)guanidine shows a three-dimensional framework stabilized by extensive hydrogen-bonding interactions. researchgate.net These interactions often involve the guanidine N-H donors and suitable acceptors on adjacent molecules, such as nitro groups. researchgate.net The analysis of bond lengths within the guanidine core (N-C-N) helps to unequivocally identify the tautomeric form present in the crystal. mdpi.com
While a specific crystal structure for this compound was not found in the search, data for related compounds provide insight. For instance, the structure of N-(3,4-dichlorophenyl)-N'-isopropyl-N''-(1-isopropyl-1H-imidazol-2-yl)-guanidine has been determined, highlighting the conformational arrangements in a similarly substituted guanidine. researchgate.net
Conformational analysis examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.gov In the crystalline state, the molecule adopts a specific, low-energy conformation. mdpi.com For aryl-substituted guanidines, the orientation of the aryl ring relative to the guanidine plane is a key conformational feature. researchgate.net Steric hindrance from bulky ortho-substituents, like the isopropyl group in this compound, can force the phenyl ring to twist out of the plane of the guanidine moiety to minimize steric strain. mdpi.com This twisting is a common feature in sterically demanding guanidine structures. mdpi.com In some cases, multiple molecules with slightly different conformations may be present in the asymmetric unit of the crystal, allowing the structure to accommodate steric demands more effectively. mdpi.com
Intramolecular Interactions and Structural Stability
Role of Intramolecular Hydrogen Bonding in Arylguanidine Conformation
Intramolecular hydrogen bonds (IMHBs) are crucial non-covalent interactions that play a dominant role in defining the conformational preferences of flexible molecules like arylguanidines. rsc.orgescholarship.org An IMHB forms between a hydrogen bond donor (D-H) and a nearby acceptor atom (A) within the same molecule. escholarship.org In this compound, the N-H groups of the guanidine moiety act as donors, while the sp²-hybridized nitrogen atoms can act as acceptors.
The formation of an IMHB can significantly stabilize a particular conformation, often leading to the creation of a pseudo-cyclic structure. The most common IMHB in monosubstituted guanidines is the N-H···N interaction within the guanidine unit itself. This interaction helps to lock the geometry of the guanidine group, favoring a planar arrangement that can be considered a resonance-assisted hydrogen bond. nih.gov
The structural preference of many complex guanidine derivatives is strongly influenced by these IMHB effects. rsc.orgnih.gov The strength of an IMHB is determined by factors such as the distance between the hydrogen and the acceptor atom and the angle of the bond. escholarship.org While intermolecular hydrogen bonds are key to crystal packing, intramolecular bonds are fundamental to the conformation of an isolated molecule in solution or the gas phase. nih.gov
In this compound, the conformation enforced by the ortho-isopropyl group directly impacts the potential for IMHB formation. The rotation of the phenyl ring means that an N-H···π interaction between a guanidinyl N-H and the electron-rich aromatic ring is sterically unlikely. However, the N-H···N hydrogen bond within the guanidine headgroup remains highly probable and is a key stabilizing feature. This interaction contributes to a more rigid structure, reducing the number of accessible conformations.
Table 2: Typical Parameters for Intramolecular Hydrogen Bonds This table provides generalized data for the types of intramolecular hydrogen bonds relevant to arylguanidines, based on established chemical principles and findings in related molecular systems.
| Hydrogen Bond Type | Donor | Acceptor | Typical H···A Distance (Å) | Typical D-H···A Angle (°) |
| Amine-Imine | N-H | N (sp²) | 1.8 - 2.2 | 130 - 170 |
| Amine-Aryl | N-H | π-system (Aryl) | 2.2 - 2.8 | 120 - 160 |
Note: These are typical value ranges. Actual values for a specific molecule would require experimental determination or high-level computational modeling.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(2-Isopropylphenyl)guanidine, and how can researchers optimize reaction yields?
- Methodology : Transition metal-catalyzed reactions (e.g., palladium or copper catalysts) are commonly used for guanidine derivatives. A two-step approach is advised:
Precursor synthesis : React 2-isopropylphenylamine with cyanogen bromide to form an intermediate thiourea derivative.
Guanidine formation : Treat the intermediate with ammonia or ammonium chloride under reflux conditions.
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., ethanol/water mixtures) to improve crystallinity and purity. Use elemental analysis to confirm stoichiometry .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical workflow :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm.
- Structural confirmation : Employ -NMR (expected singlet for guanidine protons at δ 6.8–7.2 ppm) and FT-IR (N-H stretching at 3300–3500 cm) .
- Data validation : Cross-reference with PubChem spectral libraries and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening framework :
- Cytotoxicity : MTT assay against HeLa or MCF-7 cell lines (IC determination).
- Antimicrobial activity : Broth microdilution against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) .
- Controls : Include known inhibitors (e.g., chlorhexidine for antimicrobial assays) and vehicle-only controls to rule out solvent effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of guanidine derivatives?
- Case study : If this compound exhibits variable cytotoxicity across studies, consider:
- Structural analogs : Compare with N-phenyl-guanidine hydrochloride, which shows MRSA inhibition but lower cytotoxicity in non-cancerous cells .
- Experimental variables : Assess differences in cell culture conditions (e.g., serum concentration, incubation time) or compound solubility (use DMSO stock solutions ≤0.1% v/v) .
Q. What strategies mitigate guanidine-induced toxicity in in vivo studies?
- Metabolic insights : Engineered Synechococcus strains expressing guanidine-degrading enzymes (e.g., Sll1077) reduce systemic toxicity by >50%. Co-administration with metabolic enhancers (e.g., ascorbic acid) may further attenuate oxidative stress .
- Dosage optimization : Conduct pharmacokinetic profiling (C, AUC) in rodent models to establish a safe therapeutic window .
Q. How can computational modeling guide the design of this compound analogs with improved selectivity?
- Workflow :
Docking studies : Use AutoDock Vina to predict binding affinity for target proteins (e.g., topoisomerase II or bacterial gyrase).
QSAR analysis : Correlate substituent effects (e.g., isopropyl vs. tert-butyl groups) with bioactivity using Hammett constants or logP values .
- Validation : Synthesize top-scoring analogs and validate via SPR (surface plasmon resonance) for binding kinetics .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
